N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine
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Overview
Description
N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine: is a synthetic organic compound characterized by the presence of dichlorophenyl and dinitropyridinamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of 2-amino-3,5-dichloropyridine followed by a coupling reaction with 2,5-dichloroaniline. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the pyridine ring. The coupling reaction is facilitated by the use of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity .
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-3,5-dinitropyridin-2-amine
- N-(2,6-dichlorophenyl)-3,5-dinitropyridin-2-amine
- N-(3,5-dichlorophenyl)-3,5-dinitropyridin-2-amine
Uniqueness: N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the nitro groups on the pyridine ring. This specific arrangement may result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O4/c12-6-1-2-8(13)9(3-6)15-11-10(17(20)21)4-7(5-14-11)16(18)19/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYKTOFGPXVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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